Cas no 307532-03-2 (2-Propanol,1-(4-fluorophenoxy)-, (2R)-)

2-Propanol,1-(4-fluorophenoxy)-, (2R)- is a chiral secondary alcohol derivative featuring a 4-fluorophenoxy substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The presence of the fluorophenoxy group enhances its reactivity in etherification and nucleophilic substitution reactions. This compound is useful in the development of bioactive molecules due to its ability to influence pharmacokinetic properties through fluorination. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications. Its stability under standard conditions facilitates handling and storage. Suitable for use in fine chemical synthesis and as a building block for specialized organic transformations.
2-Propanol,1-(4-fluorophenoxy)-, (2R)- structure
307532-03-2 structure
Product name:2-Propanol,1-(4-fluorophenoxy)-, (2R)-
CAS No:307532-03-2
MF:C9H11FO2
MW:170.180846452713
CID:300427
PubChem ID:24878191

2-Propanol,1-(4-fluorophenoxy)-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-(4-fluorophenoxy)-, (2R)-
    • (2R)-1-(4-fluorophenoxy)propan-2-ol
    • (R)-(?)-1-(4-Fluorophenoxy)-2-propanol
    • SCHEMBL1835550
    • 307532-03-2
    • (R)-(-)-1-(4-Fluorophenoxy)-2-propanol, 97%
    • (R)-(-)-1-(4-Fluorophenoxy)-2-propanol
    • AKOS015913295
    • (R)-1-(4-Fluorophenoxy)propan-2-ol
    • DTXSID60584210
    • 2-Propanol, 1-(4-fluorophenoxy)-, (2R)-
    • J-018124
    • MDL: MFCD03093948
    • Inchi: InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m1/s1
    • InChI Key: RIFIEDWKCIVRQN-SSDOTTSWSA-N
    • SMILES: C[C@H](COC1C=CC(F)=CC=1)O

Computed Properties

  • Exact Mass: 170.07433
  • Monoisotopic Mass: 170.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.145
  • Melting Point: 47-51 °C (lit.)
  • Boiling Point: 264.9°Cat760mmHg
  • Flash Point: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Refractive Index: 1.499
  • PSA: 29.46
  • LogP: 1.58530
  • Optical Activity: [α]20/D −28°, c = 1 in chloroform
  • Solubility: Not determined

2-Propanol,1-(4-fluorophenoxy)-, (2R)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2-Propanol,1-(4-fluorophenoxy)-, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
537071-5G
2-Propanol,1-(4-fluorophenoxy)-, (2R)-
307532-03-2 97%
5G
¥2151.43 2022-02-24

Additional information on 2-Propanol,1-(4-fluorophenoxy)-, (2R)-

Introduction to 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2)

2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound is a derivative of 2-propanol, with a fluorophenyl ether group attached to the secondary carbon atom. The presence of the fluorine atom and the chiral center at the 2-position imparts distinct characteristics that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is characterized by a central isopropanol backbone with a fluorinated phenoxy substituent. The fluorine atom introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The chiral center at the 2-position further adds to its complexity and potential utility in enantioselective synthesis.

In recent years, there has been a growing interest in the development of chiral compounds for their applications in drug discovery and development. 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- has been explored as a key intermediate in the synthesis of several promising drug candidates. For instance, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. The fluorine atom enhances the lipophilicity and metabolic stability of these molecules, making them more suitable for therapeutic applications.

The synthesis of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- typically involves several steps, including the formation of the fluorophenyl ether group and the introduction of chirality at the 2-position. One common approach is to start with 1-bromo-4-fluorobenzene and react it with potassium tert-butoxide to form the corresponding phenoxide ion. This intermediate is then reacted with propylene oxide in the presence of a chiral catalyst to achieve enantioselective epoxide opening and subsequent reduction to form the desired chiral alcohol.

The enantioselective synthesis of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is crucial for its application in pharmaceuticals, as many drugs exhibit different biological activities depending on their chirality. The use of chiral catalysts and ligands has significantly advanced this field, enabling more efficient and scalable methods for producing enantiopure compounds. Recent studies have focused on developing new catalyst systems that can achieve high enantioselectivity under mild reaction conditions.

In addition to its role as an intermediate in drug synthesis, 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- has also been investigated for its potential biological activities. Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. These findings suggest that it may have therapeutic potential in treating diseases related to metabolic disorders or neurological conditions.

The safety profile of 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- is an important consideration for its use in pharmaceutical applications. Toxicological studies have generally indicated that this compound is well-tolerated at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are required before it can be advanced to clinical trials.

In conclusion, 2-Propanol, 1-(4-fluorophenoxy)-, (2R)- (CAS No. 307532-03-2) represents a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and enantioselective properties make it an attractive candidate for further exploration in drug discovery efforts. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.

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